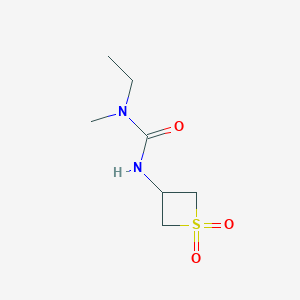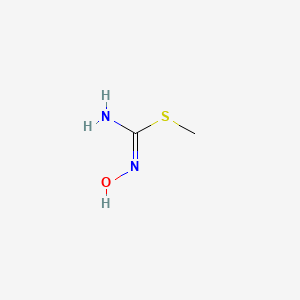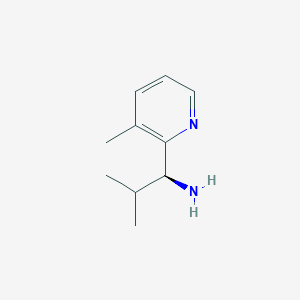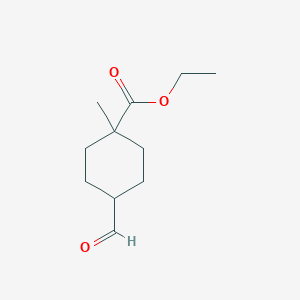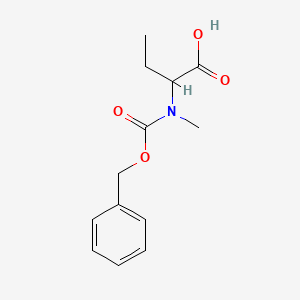
1-Chloro-2-(2,2,2-trifluoroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6ClF3O. It is a derivative of benzene, where a chlorine atom and a 2,2,2-trifluoroethoxy group are substituted at the first and second positions, respectively.
Méthodes De Préparation
The synthesis of 1-Chloro-2-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 1-chloro-2-nitrobenzene with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate. The reaction is carried out under reflux conditions, followed by reduction of the nitro group to an amino group using a reducing agent like iron powder and hydrochloric acid. The final step involves the diazotization of the amino group and subsequent replacement with a chlorine atom .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Chloro-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding substituted products.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include nitric acid, sulfuric acid, halogens, and reducing agents like iron powder and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Propriétés
Formule moléculaire |
C8H6ClF3O |
|---|---|
Poids moléculaire |
210.58 g/mol |
Nom IUPAC |
1-chloro-2-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H6ClF3O/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4H,5H2 |
Clé InChI |
MZLKFHPDUDTJCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
